Precision Synthesis of 4-Propyl-5-pyrimidinecarboxylic Acid
Precision Synthesis of 4-Propyl-5-pyrimidinecarboxylic Acid
A Regioselective Condensation Strategy for Drug Development Scaffolds
Executive Summary
This technical guide details the synthesis of 4-Propyl-5-pyrimidinecarboxylic acid (CAS 1250812-18-0) , a critical intermediate for developing bioactive pyrimidine scaffolds, including kinase inhibitors and antifolates. Unlike non-selective radical alkylation methods (e.g., Minisci reaction), this protocol utilizes a regioselective condensation strategy . By reacting ethyl 3-oxohexanoate with triethyl orthoformate and subsequently condensing the intermediate with formamidine, we achieve exclusive installation of the propyl group at the C4 position. This three-step workflow is designed for high reproducibility, scalability, and minimal chromatographic purification.
Retrosynthetic Analysis & Strategy
The structural challenge lies in positioning the propyl chain at C4 while maintaining a carboxylic acid at C5. Direct alkylation of the pyrimidine ring is often poor in yield and regiocontrol. Therefore, the optimal strategy is a de novo ring construction.
Disconnection Logic:
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C5-Carboxyl / C4-Propyl Relationship: These positions originate from the 1,3-electrophilic precursor.
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Pyrimidine Core: Formed by condensing a N-C-N fragment (amidine) with a C-C-C fragment (1,3-dicarbonyl equivalent).
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Precursors:
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Fragment A (C4-C5-C6): Ethyl 2-(ethoxymethylene)-3-oxohexanoate. This provides the propyl ketone (C4), the ester (C5), and the electrophilic enol ether (C6).
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Fragment B (N1-C2-N3): Formamidine acetate. This provides the unsubstituted C2 position.
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Figure 1: Retrosynthetic pathway utilizing a modification of the Gould-Jacobs/Hantzsch type condensation.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxohexanoate
This step activates the
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Reagents:
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Ethyl 3-oxohexanoate (Ethyl butyrylacetate) [CAS: 3249-68-1]: 10.0 g (63.2 mmol)
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Triethyl orthoformate: 14.0 g (94.8 mmol, 1.5 eq)
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Acetic anhydride: 12.9 g (126.4 mmol, 2.0 eq)
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Procedure:
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Charge a 100 mL round-bottom flask (RBF) with Ethyl 3-oxohexanoate, Triethyl orthoformate, and Acetic anhydride.
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Fit the flask with a magnetic stir bar and a reflux condenser.
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Heat the mixture to 130°C (oil bath temperature) for 2–3 hours. The reaction drives off ethanol and ethyl acetate, shifting the equilibrium forward.
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In-process Check (IPC): TLC (20% EtOAc/Hexane) should show consumption of the starting keto-ester and appearance of a UV-active spot (enol ether).
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Concentrate the mixture under reduced pressure (rotary evaporator) at 60°C to remove excess acetic anhydride and volatile byproducts.
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Yield: The residue (typically a yellow/orange oil) is used directly in Step 2 without distillation to prevent thermal decomposition.
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Theoretical Mass: ~13.5 g.[1]
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Step 2: Cyclization to Ethyl 4-propyl-5-pyrimidinecarboxylate
This is the critical ring-forming step. The regioselectivity is governed by the rapid attack of the amidine amino group on the enol ether carbon (C6 precursor), followed by intramolecular closure on the ketone (C4 precursor).
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Reagents:
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Crude Intermediate from Step 1: ~13.5 g (63.2 mmol theoretical)
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Formamidine acetate: 7.9 g (75.8 mmol, 1.2 eq)
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Sodium ethoxide (21% wt in EtOH): 30.7 mL (~82 mmol, 1.3 eq) or freshly prepared NaOEt.
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Ethanol (Absolute): 100 mL
-
-
Procedure:
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Dissolve the crude intermediate in Ethanol (50 mL) in a 250 mL RBF.
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In a separate beaker, mix Formamidine acetate with the remaining Ethanol (50 mL).
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Add the Sodium ethoxide solution to the formamidine suspension. Stir for 10 minutes to liberate the free amidine base.
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Add the amidine mixture to the RBF containing the enol ether.
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Heat to reflux (78°C) for 6–8 hours.
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Workup:
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Cool to room temperature.[1]
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Evaporate the ethanol under reduced pressure.
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Partition the residue between Water (100 mL) and Ethyl Acetate (100 mL).
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Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).
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Combine organics, wash with Brine (50 mL), dry over anhydrous
, and concentrate.
-
-
Purification: The crude ester is often pure enough (>90%). If necessary, purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
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Step 3: Hydrolysis to 4-Propyl-5-pyrimidinecarboxylic Acid
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Reagents:
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Ethyl 4-propyl-5-pyrimidinecarboxylate: 10.0 g (51.5 mmol)
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Sodium Hydroxide (2M aq): 50 mL (100 mmol)
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Ethanol: 20 mL
-
-
Procedure:
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Dissolve the ester in Ethanol (20 mL) and add the 2M NaOH solution.
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Stir at Room Temperature for 2 hours. (Mild heating to 40°C accelerates the reaction if solids persist).
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IPC: LC-MS or TLC should show complete disappearance of the ester.
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Cool to 0°C in an ice bath.
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Acidify carefully with 6M HCl to pH 2–3 . The product should precipitate as a white to off-white solid.
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Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45°C overnight.
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Mechanism of Regioselective Cyclization
Understanding the mechanism ensures troubleshooting capability if regioisomers (e.g., 4-hydroxy derivatives) are observed.
Figure 2: Mechanistic pathway highlighting the regioselective attack of the amidine on the enol ether followed by ketone condensation.
Analytical Data Summary
| Parameter | Specification / Expected Value | Notes |
| Appearance | White to off-white crystalline solid | |
| Molecular Weight | 166.18 g/mol | Formula: |
| Diagnostic singlets >9.0 ppm confirm pyrimidine ring formation.[1][2][3][4][5][6][7][8][9][10][11][12] | ||
| MS (ESI) | Positive mode ionization. | |
| Yield (Overall) | 55% - 65% | Based on Ethyl 3-oxohexanoate. |
Critical Process Parameters (CPP) & Troubleshooting
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Moisture Control (Step 1): The formation of the enol ether is reversible. Acetic anhydride acts as a driving agent, but the system must be protected from atmospheric moisture to prevent hydrolysis of the orthoformate.
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Amidine Free-Basing (Step 2): Formamidine acetate is stable but unreactive. It must be neutralized with NaOEt in situ. If the yield is low, ensure the NaOEt quality is high (not degraded to NaOH/Na2CO3).
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Regioselectivity: The reaction overwhelmingly favors the 4-propyl isomer. If 4-hydroxy-6-propyl-5-pyrimidinecarboxylate is observed (rare), it indicates the amidine attacked the ester carbonyl instead of the ketone. This usually happens only if the ketone is sterically crowded (not the case with propyl) or if the reaction temperature is too low. Maintain vigorous reflux.
References
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General Pyrimidine Synthesis: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722. Link
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Enol Ether Formation: Schenone, P., et al. (1990). Reaction of
-dicarbonyl compounds with dimethylformamide dimethyl acetal. Journal of Heterocyclic Chemistry, 27(2), 295. Link -
Analogous 4-Methyl Synthesis: Miller, G. W., & Rose, F. L. (1963). Pyrimidines. Part IV.
-keto-esters. Journal of the Chemical Society, 5642-5659. Link -
Commercial Precursor Data: Ethyl 3-oxohexanoate (CAS 3249-68-1). PubChem Compound Summary. Link
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